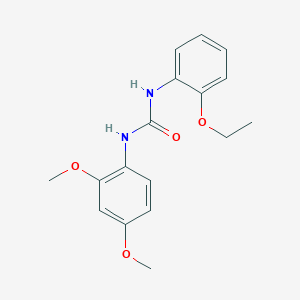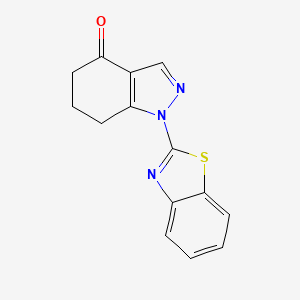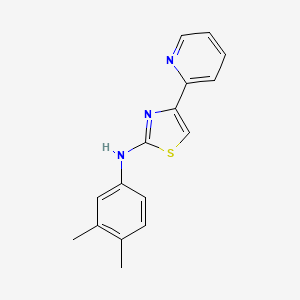
N-(2,4-dimethoxyphenyl)-N'-(2-ethoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-N'-(2-ethoxyphenyl)urea, commonly known as DMEU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMEU is a urea derivative that has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of DMEU varies depending on its application. In cancer treatment, DMEU inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In diabetes treatment, DMEU improves glucose uptake by activating AMPK signaling pathway. In herbicide application, DMEU selectively inhibits photosynthesis in weeds by binding to the QB site of photosystem II. In material science, DMEU acts as a building block for the synthesis of new materials with unique properties.
Biochemical and Physiological Effects:
DMEU has been shown to have various biochemical and physiological effects. In cancer treatment, DMEU has been shown to inhibit the activity of various enzymes involved in cancer cell growth and proliferation. In diabetes treatment, DMEU has been shown to improve insulin sensitivity and glucose uptake in muscle cells. In herbicide application, DMEU has been shown to selectively inhibit photosynthesis in weeds without affecting the growth of crops. In material science, DMEU has been shown to improve the mechanical and thermal properties of materials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMEU has several advantages for lab experiments, including its high purity, stability, and availability. However, DMEU also has some limitations, such as its relatively low solubility in water and some organic solvents, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for DMEU research, including the synthesis of new derivatives with improved properties, the investigation of its potential applications in other fields, and the development of new methods for its synthesis and purification. Additionally, further studies are needed to fully understand the mechanism of action of DMEU in different applications and to optimize its use in various fields.
Conclusion:
In conclusion, DMEU is a urea derivative that has gained significant attention in scientific research due to its potential applications in various fields. DMEU can be synthesized using various methods and has been extensively studied for its potential applications in medicine, agriculture, and material science. DMEU has various biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for DMEU research, and further studies are needed to fully understand its potential applications and optimize its use in various fields.
Métodos De Síntesis
DMEU can be synthesized using various methods. One of the most commonly used methods is the reaction of 2,4-dimethoxyaniline and 2-ethoxyaniline with urea in the presence of a catalyst. The reaction takes place under reflux conditions and yields a white solid, which is then purified using recrystallization. The purity of the synthesized DMEU can be confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.
Aplicaciones Científicas De Investigación
DMEU has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, DMEU has shown promising results in the treatment of cancer, diabetes, and inflammation. In agriculture, DMEU has been used as a herbicide due to its selective inhibition of photosynthesis in weeds. In material science, DMEU has been used as a building block for the synthesis of new materials with unique properties.
Propiedades
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(2-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-4-23-15-8-6-5-7-13(15)18-17(20)19-14-10-9-12(21-2)11-16(14)22-3/h5-11H,4H2,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBAKYRDFRZGTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)-3-(2-ethoxyphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-bromobenzyl)oxy]-2-(2-nitrovinyl)benzene](/img/structure/B5784522.png)
![N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B5784526.png)


![ethyl 5-[5-(2,4-dihydroxy-5-propylphenyl)-3-methyl-4-isoxazolyl]-2-furoate](/img/structure/B5784562.png)


![4-bromo-N'-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5784592.png)

![4-[(cyclopropylcarbonyl)amino]-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B5784613.png)
![2-(3,4-dichlorophenyl)-N'-[(4-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5784623.png)

![N-(4-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5784637.png)
